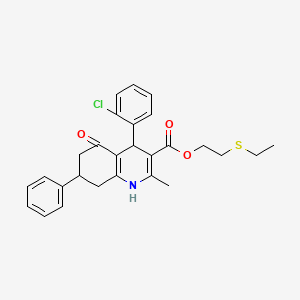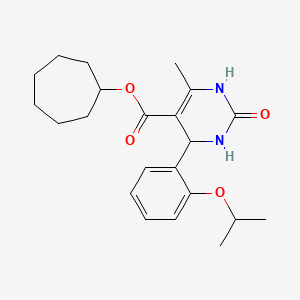
methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate, also known as SCH 23390, is a chemical compound that belongs to the class of benzazepines. It is a potent and selective antagonist of dopamine D1 receptors, which are involved in the regulation of various physiological and behavioral processes. SCH 23390 has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience, pharmacology, and behavioral psychology.
Mecanismo De Acción
Methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 acts as a competitive antagonist of dopamine D1 receptors, which are G protein-coupled receptors that activate adenylate cyclase and increase intracellular cAMP levels. By binding to the dopamine D1 receptor, methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 prevents the activation of adenylate cyclase and reduces cAMP levels, leading to a decrease in downstream signaling pathways. This mechanism of action is specific to dopamine D1 receptors and does not affect other dopamine receptor subtypes or other neurotransmitter systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 depend on the specific experimental conditions and the target tissue or organ. In general, methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 has been shown to reduce the activity of dopaminergic neurons in the brain, which can affect various aspects of behavior and cognition. For example, methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 has been shown to impair motor coordination, social interaction, and spatial memory in animal models. methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 has also been shown to modulate the release of other neurotransmitters, such as glutamate and GABA, in certain brain regions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 in lab experiments include its high potency and selectivity for dopamine D1 receptors, which allows for precise manipulation of dopaminergic signaling pathways. methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 is also relatively stable and can be stored for extended periods of time without significant degradation. However, the use of methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 also has some limitations, such as its potential for off-target effects on other receptor subtypes or signaling pathways. methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 can also be difficult to solubilize in certain experimental conditions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 and its potential applications in scientific research. One area of interest is the role of dopamine D1 receptors in addiction and substance abuse, as methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 has been shown to modulate the rewarding effects of drugs of abuse in animal models. Another area of interest is the development of novel compounds that target dopamine D1 receptors with improved selectivity and efficacy. Finally, the use of methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 in combination with other pharmacological or genetic manipulations could provide insights into the complex interactions between dopaminergic signaling pathways and other neurotransmitter systems.
Métodos De Síntesis
The synthesis of methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 involves several steps, starting from the reaction of 3-chloroaniline with 2-methyl-1H-indole-3-carboxylic acid to form 1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid. This intermediate compound is then esterified with methanol and treated with sodium hydroxide to obtain the final product, methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate. The overall yield of this synthesis method is around 50%, and the purity of the final product can be improved by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
Methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 has been widely used in scientific research to investigate the role of dopamine D1 receptors in various physiological and behavioral processes. It has been shown to modulate the activity of dopaminergic neurons in the brain, which are involved in reward, motivation, learning, and memory. methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 has also been used to study the effects of dopamine D1 receptor antagonism on motor behavior, social interaction, and cognitive function in animal models. In addition, methyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate 23390 has been used as a pharmacological tool to differentiate between dopamine D1 and D2 receptor-mediated responses in vitro and in vivo.
Propiedades
IUPAC Name |
methyl 1-(3-chlorophenyl)-5-hydroxy-2-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-10-16(17(21)22-2)14-9-13(20)6-7-15(14)19(10)12-5-3-4-11(18)8-12/h3-9,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPJASOHPLMTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC(=CC=C3)Cl)C=CC(=C2)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-6-oxo-N-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4955165.png)
![ethyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate](/img/structure/B4955173.png)


![4-[5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4955186.png)
![4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoic acid](/img/structure/B4955198.png)
![5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B4955203.png)
![1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxylic acid](/img/structure/B4955216.png)
![2-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4955222.png)

![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B4955252.png)
![5-{3-[(2,4-dichlorobenzyl)oxy]-4-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4955257.png)
![ethyl 2-({[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4955265.png)